2-Propen-1-one, 1-(4-aminophenyl)-3-(2-hydroxyphenyl)-

Photochromism Chalcone–flavylium interconversion Quantum yield

2-Propen-1-one, 1-(4-aminophenyl)-3-(2-hydroxyphenyl)- (CAS 144698-97-5) is a synthetic chalcone derivative with the molecular formula C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol. It belongs to the 4′-amino-2-hydroxychalcone subclass, characterized by a primary amino group at the 4′-position of the A-ring and a hydroxyl group at the 2-position of the B-ring connected through an α,β-unsaturated carbonyl bridge.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 144698-97-5
Cat. No. B12551042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propen-1-one, 1-(4-aminophenyl)-3-(2-hydroxyphenyl)-
CAS144698-97-5
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N)O
InChIInChI=1S/C15H13NO2/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10,17H,16H2
InChIKeyUEOFDRZQHLTIIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propen-1-one, 1-(4-aminophenyl)-3-(2-hydroxyphenyl)- (CAS 144698-97-5): A Bifunctional 4′-Amino-2-hydroxychalcone for Photochromic and Medicinal Chemistry Research


2-Propen-1-one, 1-(4-aminophenyl)-3-(2-hydroxyphenyl)- (CAS 144698-97-5) is a synthetic chalcone derivative with the molecular formula C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol [1]. It belongs to the 4′-amino-2-hydroxychalcone subclass, characterized by a primary amino group at the 4′-position of the A-ring and a hydroxyl group at the 2-position of the B-ring connected through an α,β-unsaturated carbonyl bridge . This specific substitution pattern endows the compound with dual functionality: the 2-hydroxy group enables photochemically-driven chalcone–flavylium interconversion, while the free 4′-amino group serves as a conjugation handle for further derivatization [2]. The compound is synthesized via base-catalyzed Claisen–Schmidt condensation of 4-aminoacetophenone with salicylaldehyde and has a calculated octanol–water partition coefficient (LogP) of approximately 2.7 [1].

Why 4′-Amino-2-hydroxychalcone (CAS 144698-97-5) Cannot Be Simply Replaced by Other Chalcone Analogs


Chalcones with different substitution patterns exhibit fundamentally distinct photochemical and biochemical behaviors, making generic substitution scientifically unsound. The specific 4′-amino-2-hydroxy substitution pattern on CAS 144698-97-5 is critical because the 2-hydroxy group is essential for the photochromic chalcone–flavylium interconversion pathway, while the 4′-amino group provides an electron-donating effect that significantly enhances the quantum yield of this photoconversion relative to unsubstituted or alkoxy-substituted analogs [1]. Removing the 2-OH group (as in simple 4′-aminochalcone) completely abolishes photochromic capability. Replacing the 4′-NH₂ with a methoxy group (as in 2-hydroxy-4′-methoxychalcone) retains photochromism but eliminates the primary amine handle needed for covalent conjugation to carriers, nanoparticles, or affinity matrices [2]. Furthermore, the regiochemistry of the amino group matters: in the 2′-hydroxy-4-amino regioisomer, the amino group is positioned on the B-ring rather than the carbonyl-bearing A-ring, altering both the electronic push–pull character and the steric environment around the reactive enone system [3]. These substitution-dependent differences translate into quantifiable variations in photochemical efficiency, derivatization potential, and biological target engagement, as detailed in the evidence below.

Quantitative Differentiation Evidence for 1-(4-Aminophenyl)-3-(2-hydroxyphenyl)-2-propen-1-one (CAS 144698-97-5) vs. Closest Analogs


Photochemical Coloration Quantum Yield: 4′-Amino-2-hydroxychalcones vs. Unsubstituted 2-Hydroxychalcones

4′-Amino-substituted 2-hydroxychalcones, the subclass to which CAS 144698-97-5 belongs, exhibit photochemical coloration quantum yields (φF) of 0.2–0.3 for conversion to the colored flavylium ion in toluene or tetrahydrofuran containing 5 mM trifluoroacetic acid upon irradiation with 365–436 nm light [1]. In contrast, unsubstituted 2-hydroxychalcones lacking the 4′-amino group show quantum yields of approximately 0.1 or less under comparable acidic conditions [2]. This represents an approximate 2- to 3-fold enhancement attributable specifically to the electron-donating 4′-amino substituent. For reference, the 4′-methoxy analog (2-hydroxy-4′-methoxychalcone) achieves quantum yields of 0.25–0.35 in acetic acid but drops to 0.14–0.20 in aqueous ethanol at pH 2, demonstrating solvent-dependent performance that the amino-substituted series does not exhibit to the same degree [2].

Photochromism Chalcone–flavylium interconversion Quantum yield

Flavylium Photoproduct Molar Absorptivity and Spectral Separation: 4′-Amino vs. Other 2-Hydroxychalcones

The flavylium ions generated from 4′-amino-substituted 2-hydroxychalcones upon photoirradiation exhibit strong molar absorption coefficients (ε) of approximately 5 × 10⁴ mol⁻¹ dm³ cm⁻¹ in the 530–560 nm visible region [1]. This absorption band is well-separated from the parent chalcone absorption at approximately 400 nm, enabling clean spectroscopic discrimination between the two states. In comparison, flavylium ions derived from 2-hydroxychalcones with weaker electron-donating or no substituents at the 4′-position typically exhibit lower absorptivity and less red-shifted absorption maxima, with many derivatives showing flavylium absorption bands only in the 400–460 nm range [2]. The strong absorptivity in the green-yellow region (530–560 nm) of the 4′-amino derivatives provides superior signal-to-noise characteristics for optical detection and is compatible with common visible-light LED and laser sources.

Molar absorptivity Flavylium ion Spectral separation

Bifunctional Molecular Architecture: Simultaneous Photochromic 2-OH and Conjugatable 4′-NH₂ Groups Not Available in Single-Function Analogs

CAS 144698-97-5 uniquely combines two functional handles that are mutually exclusive in the most common comparator compounds. The 2-hydroxy group on the B-ring enables the photochemically-driven chalcone–flavylium interconversion (a property absent in simple 4′-aminochalcone, which lacks the 2-OH group) [1]. Simultaneously, the free primary 4′-amino group on the A-ring provides a nucleophilic site for covalent conjugation to carriers, surfaces, or biomolecules via amide bond formation, reductive amination, or diazotization chemistry [2]. The 4′-amino group has been explicitly exploited as a 'handle' for attaching chalcones to transferrin-conjugated carbon-dot nanocarriers for glioblastoma stem cell targeting, confirming its practical utility in bioconjugation workflows [2]. In contrast, 2-hydroxy-4′-methoxychalcone retains photochromism but replaces the amino conjugation site with a chemically inert methoxy group. Similarly, 4′-aminochalcone retains the conjugation handle but completely lacks the photochromic 2-OH group. No other single chalcone analog in the commonly studied series simultaneously provides both the photochromic 2-OH switch and a free primary amine for derivatization.

Bifunctional chalcone Conjugation handle Photochromic switch

Myeloperoxidase (MPO) Inhibitory Potency of 4′-Aminochalcone Class: IC₅₀ Benchmarking Against 5-Fluorotryptamine

While direct MPO inhibition data for CAS 144698-97-5 itself has not been reported, the closely related 4′-aminochalcone (unsubstituted B-ring analog) exhibits potent inhibition of the chlorinating activity of human myeloperoxidase with an IC₅₀ of 0.265 ± 0.036 μM in a neutrophil-based assay and a cell-free system [1]. Two additional 4′-aminochalcone derivatives were similarly potent: 4′-amino-4-fluorochalcone (IC₅₀ = 0.250 ± 0.081 μM) and 4′-amino-4-methylchalcone (IC₅₀ = 0.250 ± 0.012 μM). These values are comparable to 5-fluorotryptamine (IC₅₀ = 0.192 ± 0.012 μM), a well-established potent MPO inhibitor used as a reference standard. Importantly, several natural chalcones tested in the same study were inactive against MPO, highlighting that the 4′-amino substitution is a critical pharmacophoric element for MPO inhibition. The 4′-aminochalcones were not cytotoxic to neutrophils at concentrations below 100 μM and exhibited a high oxidation potential (Epa1 ≈ 0.80 V) with low radical scavenging capacity, indicating that their MPO inhibition is mechanism-based rather than due to non-specific antioxidant effects [1]. The addition of a 2-hydroxy group (as in CAS 144698-97-5) may further modulate potency and selectivity, although this remains to be experimentally quantified.

Myeloperoxidase inhibition IC₅₀ Anti-inflammatory

LogP and Physicochemical Profile: Intermediate Lipophilicity Differentiates CAS 144698-97-5 from More Polar or Lipophilic Chalcone Analogs

CAS 144698-97-5 has a calculated LogP of approximately 2.7 based on its molecular structure (C₁₅H₁₃NO₂, MW 239.27) [1]. This intermediate lipophilicity differentiates it from both more polar analogs (e.g., 2′,4-dihydroxychalcone and other polyhydroxylated chalcones with LogP values typically below 1.5) and more lipophilic analogs (e.g., 4′-amino-4-methylchalcone and halogenated chalcones with LogP values often exceeding 3.5). An intermediate LogP of ~2.7 is within the range generally considered favorable for balanced aqueous solubility and membrane permeability in drug discovery contexts [2]. The compound possesses 2 hydrogen bond donors (NH₂ and OH) and 3 hydrogen bond acceptors, with a topological polar surface area (tPSA) of approximately 63.3 Ų [1], which falls within Lipinski-compatible parameters. These physicochemical attributes suggest that CAS 144698-97-5 occupies a differentiated property space that may be advantageous for applications requiring both sufficient aqueous solubility for biochemical assay compatibility and adequate lipophilicity for passive cellular uptake.

Lipophilicity LogP Drug-likeness

Synthetic Building Block Utility: Demonstrated Use in Anti-Tubercular Agent Synthesis vs. Single-Purpose Analogs

CAS 144698-97-5 has been explicitly employed as a synthetic reactant in the preparation of novel isoniazid–spirooxindole hybrid molecules targeting Mycobacterium tuberculosis H37Rv and multidrug-resistant tuberculosis strains [1]. In this application, the compound was generated in situ from salicylaldehyde and 4-aminoacetophenone under basic conditions (NaOH/methanol) and subsequently elaborated into a series of 41 hybrid molecules (6a–6ao) that were fully characterized and evaluated for in vitro anti-mycobacterial activity [1]. This demonstrated utility as a precursor for medicinal chemistry diversification contrasts with simpler chalcones such as 4′-aminochalcone (CAS 2403-30-7), which, while also synthetically useful, lacks the 2-hydroxy group that can participate in cyclization reactions to form flavones, flavanones, and related oxygen heterocycles. The 2-hydroxy group in CAS 144698-97-5 additionally enables photochemical conversion to flavylium salts, providing access to anthocyanin-like chromophores that are inaccessible from non-hydroxylated chalcones [2]. The combination of a nucleophilic amine site and a photochemically active 2-hydroxy group within the same molecular framework provides a synthetic entry point to two distinct classes of heterocyclic products (N-functionalized derivatives and O-heterocycles) from a single starting material.

Building block Anti-tubercular Heterocyclic synthesis

High-Impact Application Scenarios for 1-(4-Aminophenyl)-3-(2-hydroxyphenyl)-2-propen-1-one (CAS 144698-97-5) Based on Quantitative Differentiation Evidence


Photochromic Material Development: Light-Responsive Coatings, Optical Memory, and Smart Sensors

CAS 144698-97-5 is directly suited for photochromic material research where fast, high-contrast switching between a colorless chalcone state and a colored flavylium state is required. The 2- to 3-fold higher quantum yield (φF 0.2–0.3) compared to unsubstituted 2-hydroxychalcones (φF ≤ 0.1) translates to more efficient photoconversion at lower light intensities, enabling energy-efficient device operation [1]. The strong molar absorptivity (~5 × 10⁴ mol⁻¹ dm³ cm⁻¹ at 530–560 nm) and excellent spectral separation (~100–160 nm) from the parent chalcone ensure high signal-to-noise readout with standard visible-light detectors [2]. The reported good reversibility of coloration–thermal bleaching cycles without significant fatigue makes this compound class suitable for reusable photochromic systems, including photon-mode optical memory with non-destructive readout capability. Researchers should procure this specific 4′-amino-2-hydroxychalcone rather than the 4′-methoxy analog when the application requires the free amine for subsequent immobilization on solid supports, polymer matrices, or sensor surfaces.

Targeted Drug Delivery Nanocarrier Design: Amine-Mediated Conjugation to Carbon Dots and Polymeric Nanoparticles

The 4′-amino group has been validated as an effective conjugation handle for attaching chalcones to transferrin-functionalized carbon-dot nanocarriers, achieving up to 100-fold enhancement in glioblastoma stem cell cytotoxicity compared to the free chalcone [3]. CAS 144698-97-5 provides this same amine conjugation capability while simultaneously offering the 2-hydroxy group as an additional functional motif that could be exploited for stimuli-responsive drug release (via photochemical or pH-triggered chalcone–flavylium interconversion) or for secondary functionalization. Procurement of this specific compound is recommended over simple 4′-aminochalcone for nanocarrier conjugation projects where the retained 2-OH group may provide additional therapeutic or responsive functionality, or over 2-hydroxy-4′-methoxychalcone where the methoxy group cannot be used for covalent attachment to carriers.

Medicinal Chemistry Diversification: Parallel Synthesis of N-Functionalized and O-Heterocyclic Compound Libraries

CAS 144698-97-5 serves as a dual-vector diversification scaffold, enabling chemists to explore both amine-directed functionalization (amide coupling, reductive amination, diazotization) and hydroxyl-directed cyclization (flavone, flavanone, and flavylium synthesis) from a single starting material [4][2]. This is a practical advantage for medicinal chemistry groups building chalcone-focused libraries, as one procurement covers two distinct SAR exploration pathways. The compound has demonstrated literature precedent as a precursor to anti-tubercular isoniazid–spirooxindole hybrids, confirming its compatibility with multi-step synthetic sequences [4]. For groups screening chalcone derivatives against infectious disease targets, inflammatory targets (given the 4′-aminochalcone class MPO inhibitory activity at sub-micromolar IC₅₀ values [5]), or oncology targets, CAS 144698-97-5 represents a strategically versatile entry point that single-function chalcones cannot match.

Anti-Inflammatory Target Screening: MPO Inhibition and Neutrophil Function Studies

The 4′-aminochalcone scaffold has demonstrated potent inhibition of myeloperoxidase chlorinating activity with IC₅₀ values (0.250–0.265 μM) comparable to the reference inhibitor 5-fluorotryptamine (0.192 μM), while natural chalcones lacking the 4′-amino group are inactive [5]. CAS 144698-97-5, bearing the critical 4′-amino pharmacophore, is a strong candidate for MPO-targeted anti-inflammatory screening campaigns. The additional 2-hydroxy substituent may confer improved aqueous solubility and altered pharmacokinetic properties relative to the unsubstituted 4′-aminochalcone (estimated LogP ~2.7 vs. ~3.0–3.2) [6]. Researchers conducting neutrophil biology studies or screening for MPO inhibitors should prioritize this compound over natural chalcones or non-amino analogs, which the published structure–activity data indicate will lack MPO inhibitory activity. Note that direct MPO IC₅₀ data for CAS 144698-97-5 specifically has not been published; the class-level inference is supported by data from three closely related 4′-aminochalcones [5].

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